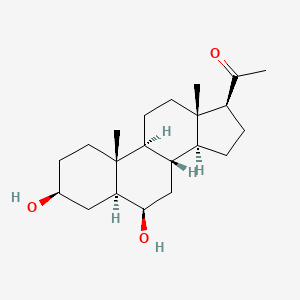
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one is a steroidal compound with significant biological and chemical relevance. It is a derivative of pregnane, characterized by hydroxyl groups at the 3rd and 6th positions, and a ketone group at the 20th position. This compound is known for its role in various biochemical pathways and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one typically involves multiple steps, starting from readily available steroidal precursors. One common method involves the hydroxylation of pregnane derivatives at specific positions using reagents like osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of steroidal precursors. Specific strains of bacteria or fungi are employed to introduce hydroxyl groups at the desired positions. This method is advantageous due to its selectivity and environmentally friendly nature.
化学反応の分析
Types of Reactions
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of the ketone group at the 20th position to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Introduction of different functional groups at the hydroxyl positions using reagents like tosyl chloride or acetic anhydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tosyl chloride in pyridine, acetic anhydride in pyridine.
Major Products Formed
Oxidation: Formation of 3,6-diketopregnan-20-one.
Reduction: Formation of (3beta,5alpha,6beta)-3,6,20-trihydroxy-pregnan.
Substitution: Formation of 3,6-diacetoxy-pregnan-20-one.
科学的研究の応用
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and certain cancers.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
作用機序
The mechanism of action of (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. It modulates the activity of these targets, leading to changes in gene expression and cellular function. The pathways involved include the regulation of steroid hormone biosynthesis and metabolism.
類似化合物との比較
Similar Compounds
Cholestane-3beta,5alpha,6beta-triol: Another hydroxylated steroid with similar structural features but different biological activities.
Stigmastane-3beta,5alpha,6beta-triol: A plant-derived steroid with hydroxyl groups at similar positions.
Uniqueness
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one is unique due to its specific hydroxylation pattern and its role in human steroid metabolism. Unlike other similar compounds, it has distinct biological activities and potential therapeutic applications, making it a valuable compound in both research and industry.
特性
分子式 |
C21H34O3 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
1-[(3S,5S,6R,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19+,20+,21+/m0/s1 |
InChIキー |
HHUZGDMRRLQZIQ-HUPPADNKSA-N |
異性体SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)

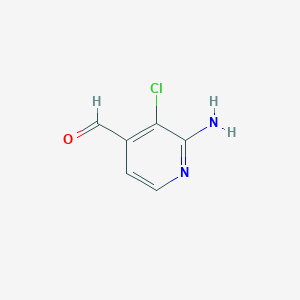

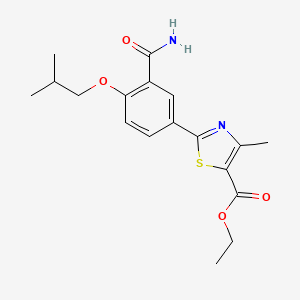
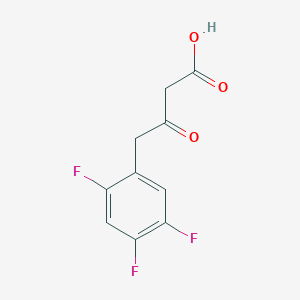
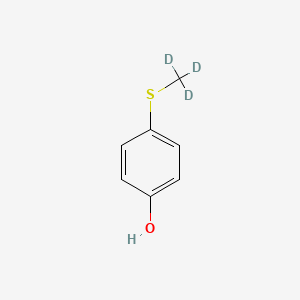
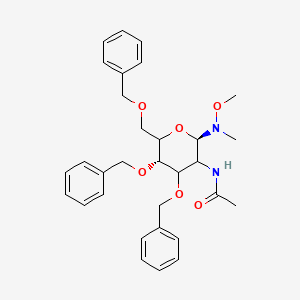

![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)
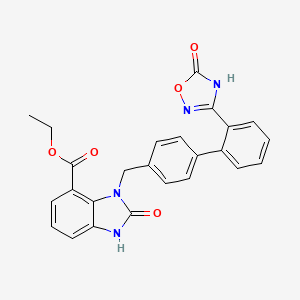
![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)

